molecular formula C24H25N9O2S B14099043 8-[Benzyl(methyl)amino]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione

8-[Benzyl(methyl)amino]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione

Cat. No.: B14099043
M. Wt: 503.6 g/mol
InChI Key: CYTPAAYTSHRAMK-UHFFFAOYSA-N
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Description

8-[benzyl(methyl)amino]-3-methyl-7-{3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[benzyl(methyl)amino]-3-methyl-7-{3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Purine Core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.

    Introduction of Substituents: Functional groups such as benzyl, methyl, and phenyl groups are introduced through various organic reactions, including alkylation and acylation.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[benzyl(methyl)amino]-3-methyl-7-{3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Various nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

8-[benzyl(methyl)amino]-3-methyl-7-{3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-[benzyl(methyl)amino]-3-methyl-7-{3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target but often involves inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • **8-[benzyl(methyl)amino]-3-methyl-7-{3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione shares similarities with other purine derivatives, such as caffeine and theobromine, which also have a purine core but different substituents.
  • **Other similar compounds include various imidazole and indole derivatives, which have comparable structures and functional groups.

Uniqueness

The uniqueness of 8-[benzyl(methyl)amino]-3-methyl-7-{3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups and the resulting chemical properties. This makes it particularly valuable for certain applications where other compounds may not be as effective.

Properties

Molecular Formula

C24H25N9O2S

Molecular Weight

503.6 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione

InChI

InChI=1S/C24H25N9O2S/c1-30(16-17-10-5-3-6-11-17)22-25-20-19(21(34)26-23(35)31(20)2)32(22)14-9-15-36-24-27-28-29-33(24)18-12-7-4-8-13-18/h3-8,10-13H,9,14-16H2,1-2H3,(H,26,34,35)

InChI Key

CYTPAAYTSHRAMK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCCSC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

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